Methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate
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Overview
Description
“Methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate” is a chemical compound that has a wide range of applications in organic synthesis and is often used as an important intermediate . It can be used in the synthesis of biologically active compounds such as pharmaceuticals and pesticides .
Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, the corrosion inhibition efficiency of ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate (EMTC) has been studied to prevent the corrosion of AA6061 alloy in 0.05 M HCl solution by weight loss, electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization (Tafel) methods at temperatures 303–323 K .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate” include a molar mass of 186.23, a density of 1.283±0.06 g/cm3 (Predicted), a melting point of 158-159 °C, a boiling point of 301.9±22.0 °C (Predicted), a flashing point of 136.409°C, and a refractive index of 1.579 .Scientific Research Applications
- Significance : These findings suggest that Methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate derivatives could be considered for combating multidrug-resistant bacterial strains .
- Hypothetical Application : Further exploration of Methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate derivatives could reveal potential anticancer properties .
- Research Findings :
Antibacterial Activity
Antifungal Activity
Mixed-Ligand Complexes
Anticancer Properties
In Vitro Antioxidant Activity
Biological Interactions
Mechanism of Action
Mode of Action
Thiazole derivatives have been found to interact with their targets in various ways, such as binding to dna and interacting with topoisomerase ii, resulting in dna double-strand breaks .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways, depending on their specific targets .
Result of Action
Thiazole derivatives have been found to have various effects, such as causing dna double-strand breaks .
Action Environment
One study found that a thiazole derivative acted as a corrosion inhibitor for an aluminum alloy in a hydrochloric acid solution .
Future Directions
The future directions of “Methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate” could involve its use in the synthesis of biologically active compounds such as pharmaceuticals and pesticides . Additionally, similar compounds have been studied for their potential therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
properties
IUPAC Name |
methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-3-4-9-5(6(8)12-4)7(10)11-2/h3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQULJGYJZORXNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(S1)N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate |
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